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Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a

vehicle for the administration of nutrients and pharmaceutical drugs. 1,2-dioleoyl-sn-glycero-3-

phospho-L-serine (DOPS) is an anionic phospholipid that is often incorporated into liposomal

formulations. The headgroup of DOPS, phosphatidylserine (PS), plays a crucial role in various

biological processes, most notably in apoptosis (programmed cell death). In healthy cells, PS is

predominantly located on the inner leaflet of the plasma membrane. However, during

apoptosis, PS is translocated to the outer leaflet, where it acts as an "eat-me" signal for

phagocytes, facilitating the clearance of apoptotic cells.[1][2][3] This biological function makes

DOPS-containing liposomes a valuable tool for studying apoptosis, as well as for targeted drug

delivery to sites of apoptosis or to cells that recognize PS.

The thin-film hydration method is a common and straightforward technique for preparing

liposomes.[4][5][6] This method involves dissolving the lipids in an organic solvent, evaporating

the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form

multilamellar vesicles (MLVs).[4][7] Subsequent downsizing of these MLVs, typically through

extrusion, results in the formation of unilamellar vesicles (ULVs) of a desired size.[5]
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This document provides a detailed protocol for the preparation of DOPS-containing liposomes

using the thin-film hydration technique followed by extrusion.

Data Presentation
The following table summarizes the key quantitative parameters for the preparation of DOPS-

containing liposomes using the thin-film hydration method.
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Parameter Typical Value/Range Notes

Lipid Composition

DOPS Molar Ratio 10-50 mol%

Often used in combination with

other lipids like DOPC (1,2-

dioleoyl-sn-glycero-3-

phosphocholine) and

cholesterol.[8] The specific

ratio depends on the desired

surface charge and

application.

Total Lipid Concentration (in

organic solvent)
1-20 mg/mL

To ensure complete dissolution

of lipids.[9][10]

Solvent Evaporation

Organic Solvent

Chloroform or a mixture of

chloroform and methanol (e.g.,

2:1 or 3:1 v/v)

Ensures a homogeneous

mixture of lipids.[10]

Rotary Evaporation

Temperature
35-45 °C

Should be below the boiling

point of the solvent mixture.

Vacuum Drying Time 2 hours to overnight
To ensure complete removal of

residual organic solvent.[9]

Hydration

Hydration Buffer

Phosphate-Buffered Saline

(PBS), HEPES-buffered saline,

or Tris buffer

The choice of buffer and pH

depends on the specific

application and the stability of

any encapsulated cargo. A

common pH is 7.4.[4]

Hydration Temperature

Above the gel-liquid crystal

transition temperature (Tm) of

all lipids in the mixture. For

DOPS, the Tm is -11°C.

Hydration above the Tm

ensures the lipids are in a fluid

phase, facilitating vesicle

formation. A temperature of 25-

65°C is often used.[11]
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Hydration Time 1-2 hours

With gentle agitation to ensure

complete hydration of the lipid

film.[4]

Extrusion

Membrane Pore Size 50 nm, 100 nm, 200 nm

The final liposome size will be

close to the pore size of the

membrane used.[12][13]

Number of Passes 11-21 passes

An odd number of passes

ensures that the final sample is

collected from the extruder in

the opposite syringe from

which it started. Multiple

passes lead to a more uniform

size distribution.[12][14]

Extrusion Pressure 100-500 psi (7-34 bar)

Higher pressure is generally

required for smaller pore sizes.

[15][16]

Quality Control

Vesicle Size and Polydispersity

Index (PDI)
50-200 nm, PDI < 0.2

Measured by Dynamic Light

Scattering (DLS). A low PDI

indicates a monodisperse

population of liposomes.[7]

Zeta Potential -30 to -60 mV

For DOPS-containing

liposomes, a negative zeta

potential is expected due to

the anionic nature of the

phosphoserine headgroup.

This contributes to colloidal

stability by preventing

aggregation.[7]

Encapsulation Efficiency Varies depending on the

encapsulated molecule and

loading method

Determined by separating the

encapsulated from the

unencapsulated material using
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techniques like size exclusion

chromatography or

ultracentrifugation.[17]

Experimental Protocols
Materials

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

Other lipids as required (e.g., DOPC, Cholesterol)

Organic solvent (e.g., chloroform, methanol)

Hydration buffer (e.g., PBS, pH 7.4)

Round-bottom flask

Rotary evaporator

Vacuum pump

Water bath

Liposome extruder

Polycarbonate membranes of desired pore size (e.g., 100 nm)

Nitrogen or Argon gas

Detailed Methodology for Thin-Film Hydration
Lipid Dissolution:

Weigh the desired amounts of DOPS and any other lipids.

Dissolve the lipids in a suitable organic solvent or solvent mixture (e.g.,

chloroform:methanol 2:1 v/v) in a round-bottom flask to achieve a final lipid concentration

of 10-20 mg/mL.[9][10]
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Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.

Thin-Film Formation:

Attach the round-bottom flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation

(e.g., 35-45°C).

Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in

the formation of a thin, uniform lipid film on the inner surface of the flask.

Once the bulk of the solvent has evaporated, continue to dry the film under high vacuum

for at least 2 hours, or preferably overnight, to remove any residual solvent.[9]

Hydration:

Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the gel-liquid

crystal transition temperature (Tm) of the lipid with the highest Tm in the mixture.

Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film.

The volume of the buffer will determine the final lipid concentration of the liposome

suspension.

Hydrate the lipid film for 1-2 hours with gentle agitation (e.g., by hand or on a shaker).[4]

This process will cause the lipid film to swell and detach from the flask wall, forming

multilamellar vesicles (MLVs). The resulting suspension will appear milky.

Extrusion (Downsizing):

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size

(e.g., 100 nm).

Transfer the MLV suspension to one of the extruder syringes.

Heat the extruder to a temperature above the Tm of the lipids.
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Pass the liposome suspension through the membrane back and forth for an odd number

of passes (e.g., 11 or 21 times).[12][14] This will reduce the size of the vesicles and create

a more uniform population of unilamellar vesicles (ULVs). The liposome suspension

should become more translucent.

Quality Control:

Characterize the size and polydispersity index (PDI) of the prepared liposomes using

Dynamic Light Scattering (DLS).

Measure the zeta potential to assess the surface charge and stability of the liposomes.

If a drug or other molecule was encapsulated, determine the encapsulation efficiency.

Mandatory Visualization
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Experimental Workflow for DOPS Liposome Preparation
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(Remove residual solvent)

4. Hydration
(Aqueous buffer, T > Tm)

Add Hydration Buffer

Multilamellar Vesicles (MLVs)

5. Extrusion
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Caption: Workflow for DOPS liposome preparation.
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Role of Phosphatidylserine (PS) in Apoptosis
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Caption: Phosphatidylserine exposure in apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Preparation of DOPS-
Containing Liposomes via Thin-Film Hydration]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12818498#protocol-for-thin-film-hydration-with-
dops]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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